6,6-Dimethylspiro[2.5]octane
Description
Structure
3D Structure
Properties
CAS No. |
105786-54-7 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
6,6-dimethylspiro[2.5]octane |
InChI |
InChI=1S/C10H18/c1-9(2)3-5-10(6-4-9)7-8-10/h3-8H2,1-2H3 |
InChI Key |
HWCXDTLFAFUQLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 6,6 Dimethylspiro 2.5 Octane and Its Derivatives
Classical Approaches to Spiro[2.5]octane Ring Systems
Traditional methods for the synthesis of spiro[2.5]octane skeletons have relied on well-established transformations in organic chemistry, including cyclocondensation, alkylation, and sequential reaction pathways.
Cyclocondensation Reactions
Cyclocondensation reactions, which involve the formation of a ring system from one or more molecules with the elimination of a small molecule like water or an alcohol, represent a classical approach to cyclic compounds. While direct cyclocondensation to form the 6,6-dimethylspiro[2.5]octane skeleton is not extensively documented, intramolecular condensation reactions of appropriately substituted cyclohexane (B81311) precursors can be envisioned. For instance, a suitably functionalized 4,4-dimethylcyclohexanone (B1295358) derivative bearing a side chain with a leaving group at the γ-position could theoretically undergo an intramolecular cyclization to form the spiro-cyclopropane ring. However, specific examples of this approach leading directly to this compound are scarce in the literature, with multi-step sequences being more common.
Alkylation Reactions, including those involving dimedone
A prominent classical strategy for the synthesis of this compound derivatives involves the alkylation of dimedone (5,5-dimethylcyclohexane-1,3-dione). Dimedone serves as a readily available and reactive precursor for the 6,6-dimethylcyclohexane moiety. The acidic methylene (B1212753) protons flanked by the two carbonyl groups can be deprotonated to form a nucleophilic enolate, which can then react with a suitable dielectrophile to construct the spiro-cyclopropane ring.
A key example of this approach is the synthesis of this compound-4,8-dione. This is achieved by reacting dimedone with a 1,2-dihaloethane equivalent. Specifically, the reaction of dimedone with (2-bromoethyl)diphenylsulfonium (B3254981) triflate in the presence of a base like potassium carbonate provides the desired spiro-dione. This reaction proceeds via the initial formation of a sulfonium (B1226848) ylide, which then acts as a three-carbon component for the cyclopropanation.
| Reactant 1 | Reactant 2 | Base | Product |
| Dimedone | (2-Bromoethyl)diphenylsulfonium triflate | K₂CO₃ | This compound-4,8-dione |
Wittig and Michael/Claisen Reaction Sequences
Sequential reactions involving classical transformations such as the Wittig, Michael, and Claisen reactions offer alternative pathways to the spiro[2.5]octane core.
The Wittig reaction , which converts a ketone or aldehyde to an alkene, could be employed to introduce an exocyclic double bond on the cyclohexane ring, which can then be subjected to cyclopropanation. For instance, the reaction of 4,4-dimethylcyclohexanone with a suitable phosphorane could yield a methylenecyclohexane (B74748) derivative. Subsequent cyclopropanation of this alkene would lead to the spiro[2.5]octane skeleton.
A Michael-initiated ring-closure (MIRC) strategy can also be envisioned. This would involve the Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. For example, the conjugate addition of a malonate ester to a 4,4-dimethyl-substituted cyclohexenone could be followed by an intramolecular nucleophilic substitution to forge the spirocyclic system.
Similarly, a Claisen condensation could be adapted for this purpose. An intramolecular Dieckmann condensation (an intramolecular Claisen condensation) of a suitably substituted diester appended to a 4,4-dimethylcyclohexane core could potentially lead to a β-keto ester that, after further transformations, yields the spiro[2.5]octane ring. While these are plausible synthetic routes based on fundamental organic reactions, specific and high-yielding examples for the direct synthesis of this compound using these sequences are not widely reported.
Modern and Catalytic Synthetic Strategies
More contemporary approaches to the synthesis of this compound and its derivatives focus on the use of catalytic methods, offering improved efficiency, selectivity, and milder reaction conditions.
Cyclopropanation Reactions Utilizing Carbenoids and Sulfonium Ylides
The direct cyclopropanation of an exocyclic alkene on a 6,6-dimethylcyclohexane ring using carbenoids is a modern and efficient strategy. Carbenoids, which are metal-bound carbenes, can be generated from various precursors, such as diazo compounds or dihaloalkanes. The Simmons-Smith reaction, which employs a zinc-copper couple and diiodomethane, is a classic example of carbenoid-mediated cyclopropanation. Applying this to a 1-methylene-4,4-dimethylcyclohexane would yield this compound.
As mentioned in the classical approaches, sulfonium ylides are also highly effective for cyclopropanation. The reaction of dimedone with (2-bromoethyl)diphenylsulfonium triflate is a prime example where the in situ generated sulfonium ylide reacts with the enolate of dimedone to form the spiro[2.5]octane-4,8-dione. core.ac.uk This method highlights the utility of sulfonium salts in constructing the spiro-cyclopropane ring system.
Organocatalytic Synthesis of Substituted Spiro-cyclopropanes
The field of organocatalysis has provided powerful tools for the asymmetric synthesis of complex molecules. In the context of spiro[2.5]octane synthesis, organocatalysis has been successfully employed to construct highly functionalized and enantiomerically enriched derivatives.
A notable example involves the organocatalytic reaction of α,β-unsaturated aldehydes with iodonium (B1229267) ylides derived from dimedone. researchgate.net In a specific study, the reaction of a cinnamaldehyde-derived iminium ion, generated from a MacMillan first-generation catalyst, with a phenyliodonium (B1259483) ylide of dimedone (phenyliodonium-4,4-dimethylcyclohexane-2,6-dione) afforded a highly substituted 6,6-dimethyl-4,8-dioxo-spiro[2.5]octane derivative. researchgate.net This reaction proceeds with high diastereoselectivity and enantioselectivity, demonstrating the power of organocatalysis in controlling the stereochemical outcome of the cyclopropanation.
| Aldehyde Derivative | Ylide Precursor | Organocatalyst | Product |
| Cinnamaldehyde-derived iminium ion | Phenyliodonium-4,4-dimethylcyclohexane-2,6-dione | MacMillan first-generation catalyst | (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde |
This approach not only provides access to complex spiro[2.5]octane structures but also allows for the introduction of multiple stereocenters with a high degree of control.
Multi-Component and Tandem Reaction Sequences
The efficient construction of complex molecular architectures often relies on multi-component reactions (MCRs) or tandem (also known as domino or cascade) reaction sequences, which create multiple chemical bonds in a single synthetic operation. These strategies enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste.
A notable example of a tandem sequence leading to the this compound core involves an organocatalytic reaction between an α,β-unsaturated aldehyde and a phenyliodonium ylide derived from dimedone (5,5-dimethylcyclohexane-1,3-dione). nih.gov This reaction proceeds through a cascade of events initiated by the formation of an iminium ion from the aldehyde and a chiral secondary amine catalyst (like a MacMillan catalyst). This is followed by a Michael addition of the dimedone-derived ylide and a subsequent intramolecular cyclization to furnish the highly functionalized this compound-4,8-dione skeleton. nih.gov This process constructs the spirocyclic system and establishes stereocenters on the cyclopropane ring in a controlled manner within a single pot.
Another efficient tandem approach has been developed for the synthesis of spiro[2.5]octane-5,7-dione, a related scaffold. This route involves the cyclization of specific acrylate (B77674) precursors with diethyl acetonedicarboxylate, followed by a decarboxylation step. researchgate.net The key advantage of this protocol is its design for scalability, as it avoids the need for column chromatography for purification of intermediates. researchgate.net
| Reaction Type | Reactants | Key Features | Product Class | Reference |
| Organocatalytic Tandem Reaction | α,β-Unsaturated Aldehyde, Phenyliodonium Ylide of Dimedone | Forms spirocycle and stereocenters in one pot; Chiral catalyst enables enantiocontrol. | Functionalized this compound-4,8-diones | nih.gov |
| Tandem Cyclization/Decarboxylation | Acrylates, Diethyl Acetonedicarboxylate | Avoids chromatographic purification; Designed for scale-up. | Spiro[2.5]octane-5,7-dione | researchgate.net |
Synthesis of Functionalized this compound Derivatives
The synthesis of ketone and dione (B5365651) derivatives is fundamental, as these compounds serve as versatile intermediates for further functionalization. The this compound-4,8-dione structure is a primary target in this class.
As mentioned in the previous section, a highly effective method for synthesizing these diones is the reaction of a dimedone-derived phenyliodonium ylide with α,β-unsaturated aldehydes under organocatalysis. nih.gov For instance, the reaction between the phenyliodonium ylide of 4,4-dimethylcyclohexane-2,6-dione and a cinnamaldehyde-derived iminium ion yields (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde in good yield (72%) after purification. nih.gov This methodology has been used to access several derivatives with various substituents on the cyclopropane ring. nih.gov
A survey of crystallographic databases reveals several structures featuring the 6,6-dimethyl-4,8-dioxo-spiro[2.5]octane moiety, including trans-1,2-bis(methoxycarbonyl)-6,6-dimethylspiro(2.5)octane-4,8-dione and 6,6-dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro(2,5)octane, indicating that synthetic routes to these dione systems have been successfully developed. nih.gov
The synthesis of hydroxy derivatives, such as this compound-4,8-diols, can be logically achieved through the reduction of the corresponding dione precursors. While specific literature detailing the synthesis of these diols is not abundant, the transformation is a standard procedure in organic synthesis.
The reduction of the 1,3-dione functionality in this compound-4,8-dione can be accomplished using various reducing agents. Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the ketone groups to the corresponding secondary alcohols. The stereochemical outcome (i.e., the relative orientation of the two hydroxyl groups) would depend on the reagent and reaction conditions, potentially yielding a mixture of syn and anti diols.
For more controlled and stereoselective reductions, modern catalytic methods are employed. Biocatalysis, using ketoreductase (KRED) enzymes, offers a powerful tool for the enantioselective and diastereoselective reduction of ketones. semanticscholar.org A suitably selected or engineered KRED could potentially reduce the dione to a specific diol stereoisomer with high fidelity, which is crucial for applications in medicinal chemistry.
Plausible Synthetic Route for Diol Derivatives:
| Precursor | Reagent/Catalyst | Product Type | Key Consideration |
|---|---|---|---|
| This compound-4,8-dione | Sodium Borohydride (NaBH₄) | This compound-4,8-diol | May produce a mixture of stereoisomers. |
Direct methods for the synthesis of specific halogenated derivatives like 1-bromo-6,6-dimethylspiro[2.5]octane are not extensively documented. However, their synthesis can be proposed based on established methodologies for cyclopropane formation and halogenation.
One plausible approach involves the cyclopropanation of a suitable bromo-substituted olefin. For example, the reaction of 1-bromo-4,4-dimethylcyclohex-1-ene (B1521757) with a carbene or carbenoid source, such as that generated in the Simmons-Smith reaction (diiodomethane and a zinc-copper couple), would be expected to yield the desired 1-bromo-6,6-dimethylspiro[2.5]octane. The stereochemistry of the addition would need to be considered.
Alternatively, a precursor such as 6,6-dimethylspiro[2.5]octan-1-one could be synthesized and converted to its enolate, which could then be trapped with an electrophilic bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom at the C1 position. Subsequent reduction of the ketone would yield the target compound.
Replacing the carbon atoms of the cyclohexane ring with heteroatoms provides access to a diverse range of analogs. The synthesis of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a dioxanone analog, is well-established. chemsynthesis.comchemicalbook.comnih.govchemicalbook.com This compound, which can be viewed as the cyclopropylidene ester of 2,2-dimethylmalonic acid (isopropylidene malonate), serves as a useful reagent in more complex syntheses. chemicalbook.com
A related oxygen-containing analog, 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane, has been synthesized in a multi-step sequence. orgsyn.org The key steps involve the formation of 2,2-bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane from 1,3-dichloroacetone (B141476) and neopentyl glycol, which is then converted into a cyclopropene (B1174273) intermediate that ultimately yields the target spiro compound. orgsyn.org
Nitrogen-containing analogs, or azaspiro[2.5]octanes, are also of significant interest. Synthetic routes to 4,7-diazaspiro[2.5]octane compounds have been patented, involving multi-step sequences that often begin with a protected (1-(hydroxymethyl)cyclopropyl)carbamate derivative and proceed through substitution, protection, deprotection, and reduction steps to build the diazacyclohexane ring. google.com
| Heteroatom Analog | Starting Materials | Synthetic Approach | Reference |
| 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane | 1,3-Dichloroacetone, Neopentyl Glycol | Multi-step sequence via a cyclopropene intermediate. | orgsyn.org |
| 4,7-Diazaspiro[2.5]octane derivatives | Protected (1-(hydroxymethyl)cyclopropyl)carbamate | Multi-step sequence involving substitution and reduction. | google.com |
Process Development and Scale-up Considerations in this compound Synthesis
Transitioning a synthetic route from laboratory-scale to large-scale production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound derivatives, a primary goal in process development is the minimization or elimination of chromatographic purifications, which are often costly and generate significant solvent waste.
Furthermore, the use of biocatalytic methods, as proposed for the synthesis of diol derivatives, presents significant advantages for scale-up. Enzymatic reactions can often be run in aqueous media under mild conditions, and the high selectivity of enzymes can eliminate the need for complex protection-deprotection schemes and reduce the formation of byproducts, simplifying downstream processing.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 6,6 Dimethylspiro 2.5 Octane Systems
Mechanistic Investigations of Cycloaddition and Cyclopropanation Reactions
The formation and functionalization of the spiro[2.5]octane skeleton often involve cycloaddition and cyclopropanation strategies. Organocatalytic methods have been developed for the synthesis of substituted spiro-cyclopropanes. nih.gov For instance, the reaction between an iminium ion derived from an α,β-unsaturated aldehyde (like cinnamaldehyde) and a dimedone-derived phenyliodonium (B1259483) ylide can produce functionalized 6,6-dimethylspiro[2.5]octane-4,8-diones. nih.goviucr.org This process is an example of a formal [2+1] cycloaddition where the ylide transfers a carbene equivalent to the enolate of the dione (B5365651).
Investigations into metal carbenoids have also shed light on cyclopropanation pathways. ucl.ac.uk While direct studies on this compound are specific, the principles of generating organozinc carbenoids from aldehydes and ketones and their subsequent reaction with alkenes provide a mechanistic basis for such transformations. ucl.ac.uk Furthermore, Lewis acid-mediated [3+2] cycloadditions of donor-acceptor cyclopropanes, such as dimethyl spiro[2.5]octane-1,1-dicarboxylate, with heterocumulenes represent another class of reactions where the spirocyclic system engages in cycloaddition. caltech.edu These reactions proceed through the opening of the cyclopropane (B1198618) ring by the Lewis acid, generating a zwitterionic intermediate that is then trapped by the electrophile. caltech.edu
Oxidation and Reduction Pathways in this compound Derivatives
The reactivity of carbonyl-substituted this compound derivatives in oxidation and reduction reactions has been explored, revealing significant stereochemical control. The reduction of this compound-4,8-dione with different reducing agents provides a clear example of this. oup.comoup.com
Lithium aluminium hydride (LiAlH₄) reduction of the dione in tetrahydrofuran (B95107) yields a mixture of cis- and trans-6,6-dimethylspiro[2.5]octane-4,8-diols in an approximate 1:2 ratio. oup.com This ratio remains consistent even with varying substrate-to-reagent ratios, suggesting the products are kinetically controlled. oup.com In contrast, the Meerwein-Ponndorf-Verly (MPV) reduction using aluminum isopropoxide in 2-propanol almost exclusively produces the cis-diol, which is the thermodynamically more stable product. oup.com The higher melting point of the cis-diol (166–168 °C) compared to the trans-diol (119–121 °C) is attributed to the ability of the diaxial hydroxyl groups in the cis-isomer to form a stable intramolecular hydrogen bond. oup.com
An unusual oxidation pathway has also been observed during the workup of the LiAlH₄ reduction. oup.com Changes in the hydrolysis conditions, specifically the use of acid, can lead to the oxidation of the intermediate aluminum alkoxide. oup.com
| Reducing Agent | Solvent | Products | Product Ratio (cis:trans) | Control Type | Reference |
|---|---|---|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran | cis- and trans-6,6-dimethylspiro[2.5]octane-4,8-diol | ~1:2 | Kinetic | oup.com |
| Aluminum Isopropoxide (MPV Reduction) | 2-Propanol | cis-6,6-dimethylspiro[2.5]octane-4,8-diol | Almost exclusively cis | Thermodynamic | oup.com |
Nucleophilic Attack and Electrophilic Activation in Spiro[2.5]octane Scaffolds
The electron-withdrawing nature of the dicarbonyl functionality in derivatives like this compound-4,8-dione makes the spirocyclic system susceptible to nucleophilic attack. The cyclopropane ring, activated by the adjacent carbonyl groups, acts as an electrophile. uni-muenchen.de The electrophilicity of such acceptor-substituted cyclopropanes has been quantified, allowing for the prediction of reaction rates with various nucleophiles. uni-muenchen.de
Studies on the reactions with soft nucleophiles, such as thiophenolates, demonstrate that the reaction proceeds via a nucleophilic attack on one of the cyclopropane carbons, leading to ring opening. uni-muenchen.de This reactivity can be described by the Mayr-Patz equation, which correlates the reaction rate constants with the nucleophilicity parameters of the attacking species and the electrophilicity parameters of the cyclopropane substrate. uni-muenchen.de
The reaction of spirocyclopropanes with ylides also exemplifies this reactivity pattern. Nucleophilic attack of sulfoxonium ylides on the electrophilic cyclopropane carbon initiates a sequence that can lead to ring-opening cyclization. jst.go.jp The reactivity of the spirocyclopropane is influenced by substituents; for example, simple, non-aryl-substituted spirocyclopropanes are found to be less reactive. researchgate.net
Rearrangement Reactions of this compound Derivatives
The strained three-membered ring in this compound derivatives makes them prone to various rearrangement reactions, which can be initiated by Lewis acids, light, or as a consequence of other transformations.
Lewis acids can activate the spiro[2.5]octane system, primarily by coordinating to carbonyl groups in its derivatives. This activation facilitates the cleavage of the cyclopropane ring. For instance, donor-acceptor substituted spirocyclopropanes undergo Lewis acid-mediated cycloaddition reactions where the initial step is the acid-promoted ring opening to form a reactive intermediate. caltech.edu While specific studies on Lewis acid-induced rearrangements of this compound itself are not extensively detailed in the provided context, the general mechanism involves the generation of a carbocationic or zwitterionic species that can then undergo skeletal reorganization.
The photochemical behavior of this compound-4,8-dione demonstrates the lability of the cyclopropane ring under irradiation. oup.comresearchgate.net When photoreacted in ethanol (B145695), this β-diketone undergoes cleavage of the cyclopropane ring. researchgate.net This process leads to the formation of an isomeric benzofuran (B130515) derivative, indicating a deep-seated molecular rearrangement. oup.comresearchgate.net This type of reaction is characteristic of the photochemical behavior of cyclopropyl (B3062369) ketone systems, which can undergo α-cleavage (cleavage of the bond between the carbonyl and the cyclopropane ring) or cleavage of a cyclopropane bond (β-cleavage relative to the carbonyl group) to form diradical intermediates that subsequently rearrange to stable products.
Ring expansion is a common outcome for reactions involving the nucleophilic opening of the cyclopropane ring in spiro[2.5]octane systems. These reactions provide a pathway to larger and more complex fused-ring structures.
A prominent example is the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with sulfoxonium ylides. jst.go.jp The nucleophilic attack of the ylide on a cyclopropane carbon leads to a ring-opened intermediate, which then undergoes an intramolecular cyclization. This sequence results in the regioselective formation of 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-ones, effectively expanding the ring system. jst.go.jp The reaction conditions, such as the choice of ylide precursor and solvent, can be optimized to improve yields. jst.go.jp For example, using trimethylsulfoxonium (B8643921) chloride in DMSO was found to be more efficient than the corresponding iodide salt. jst.go.jp
| Spirocyclopropane Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Phenylspiro[2.5]octane-4,8-dione | Dimethylsulfoxonium methylide (from Trimethylsulfoxonium iodide/NaH) | DMSO, rt | 2-Phenyl-2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-one | 68% | jst.go.jp |
| 1-Phenylspiro[2.5]octane-4,8-dione | Dimethylsulfoxonium methylide (from Trimethylsulfoxonium chloride/NaH) | DMSO, rt | 2-Phenyl-2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-one | 76% | jst.go.jp |
| Spiro[2.5]octane-4,8-dione | Phosphorus ylide (Ph₃P=CHCO₂Et) | EtOAc, reflux | 2-Nonsubstituted dihydroindan-4-one derivative | 83% | researchgate.net |
This type of transformation highlights the utility of the spiro[2.5]octane scaffold as a latent precursor for more elaborate molecular architectures through controlled rearrangement and ring expansion pathways.
Regioselectivity and Stereoselectivity in this compound Transformations
The reactivity of this compound systems is significantly influenced by the inherent strain of the cyclopropane ring and the steric and electronic nature of the substituents on the cyclohexane (B81311) ring. The gem-dimethyl group at the C6 position, in particular, plays a crucial role in directing the regio- and stereochemical outcomes of various transformations. Research has focused predominantly on derivatives such as this compound-4,8-dione, which provide activated sites for a range of chemical reactions.
The regioselectivity in transformations of this compound derivatives is often dictated by the electronic activation of the cyclopropane ring. For instance, in ring-opening reactions of 1-substituted this compound-4,8-diones, the nucleophilic attack occurs preferentially at the external cyclopropyl carbon bearing the substituent. This is attributed to the electronic activation provided by the substituent, which makes this carbon more electrophilic.
A notable example is the ring-opening cyclization of 1-phenyl-6,6-dimethylspiro[2.5]octane-4,8-dione with sulfoxonium ylides. jst.go.jp The reaction proceeds through a nucleophilic attack of the ylide on the phenyl-substituted carbon of the cyclopropane ring. This is followed by an intramolecular SN2-type cyclization, which results in the formation of 2,3-trans-disubstituted 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-ones. jst.go.jp The regioselectivity is evident as the nucleophile exclusively attacks the substituted carbon, leading to a specific constitutional isomer.
Furthermore, photoreactions of this compound-4,8-dione in ethanol lead to the cleavage of the cyclopropane ring, resulting in the formation of an isomeric benzofuran derivative. researchgate.net This transformation highlights the regioselective activation of the strained three-membered ring under photochemical conditions.
The stereoselectivity of reactions involving this compound systems is well-documented, particularly in reduction reactions of the corresponding diones. The reduction of this compound-4,8-dione with different reducing agents yields cis- and trans-6,6-dimethylspiro[2.5]octane-4,8-diols with varying degrees of stereoselectivity. oup.com
The use of lithium aluminium hydride (LiAlH4) results in a mixture of cis- and trans-diols, indicating a kinetically controlled process where the approach of the hydride reagent is influenced by the steric hindrance of the spirocyclic system. oup.com In contrast, the Meerwein-Ponndorf-Verly (MPV) reduction, which is a thermodynamically controlled process, yields the cis-diol almost exclusively. oup.com This suggests that the cis-diol is the more thermodynamically stable isomer.
| Reducing Agent | Product Ratio (cis:trans) | Stereochemical Outcome |
|---|---|---|
| Lithium Aluminium Hydride (LiAlH4) | ~1:2 | Kinetically controlled, mixture of isomers |
| Meerwein-Ponndorf-Verly (Aluminium isopropoxide) | Almost exclusively cis | Thermodynamically controlled, favors the more stable isomer |
In the aforementioned ring-opening cyclization with sulfoxonium ylides, the reaction not only exhibits regioselectivity but also high diastereoselectivity, leading to the formation of the trans-disubstituted product. jst.go.jp This stereochemical outcome is a consequence of the SN2-type cyclization mechanism, where the nucleophilic attack and the departure of the leaving group occur from opposite faces.
The table below summarizes the regioselective and stereoselective outcomes in the ring-opening cyclization of a substituted this compound-4,8-dione.
| Reactant | Reagent | Key Transformation | Regioselectivity | Stereoselectivity | Product |
|---|---|---|---|---|---|
| 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione | Dimethylsulfoxonium methylide | Ring-opening cyclization | Nucleophilic attack on the phenyl-substituted cyclopropyl carbon | Formation of the trans-disubstituted product | 3-Phenyl-2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-one |
The presence of the gem-dimethyl group at the C6 position of the cyclohexane ring also imparts significant steric influence on the approaching reagents, further contributing to the observed stereoselectivity. This steric hindrance can favor the formation of one stereoisomer over another by blocking one face of the molecule.
Stereochemical and Conformational Analysis of 6,6 Dimethylspiro 2.5 Octane Structures
Chirality in Spirocyclic Systems: Origin and Manifestation in 6,6-Dimethylspiro[2.5]octane
Spiro compounds can exhibit chirality due to the three-dimensional arrangement of the rings around the spiroatom. wikipedia.org In the case of this compound, the spiro fusion of the cyclopropane (B1198618) and cyclohexane (B81311) rings creates a chiral center at the spiro carbon (C3), even in the absence of traditional chiral carbons with four different substituents. The chirality in such systems is a form of axial chirality, where the molecule lacks a plane of symmetry and is non-superimposable on its mirror image. wikipedia.org
The two rings in a spiro compound are generally not coplanar. For this compound, the plane of the cyclopropane ring is perpendicular to the general plane of the cyclohexane ring. This fixed spatial arrangement of the two rings is the fundamental origin of chirality in the parent spiro[2.5]octane skeleton. The presence of substituents on the rings can further influence the manifestation of this chirality. In this compound, the gem-dimethyl group at the C6 position does not create a new chiral center but exists within an already chiral framework.
Assignment of Absolute and Relative Configurations
The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms in space. libretexts.org For chiral spiro compounds like this compound, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereochemical descriptors (R) and (S). qmul.ac.ukiupac.org The assignment process involves prioritizing the four paths originating from the spiro center.
Conformational Preferences and Dynamics of the Spiro[2.5]octane Skeleton
The conformational analysis of this compound is primarily concerned with the puckering of the six-membered cyclohexane ring. The rigid cyclopropane ring has very limited conformational freedom.
Chair Conformations and Puckering Amplitudes
The cyclohexane ring in the spiro[2.5]octane skeleton, similar to cyclohexane itself, preferentially adopts a chair conformation to minimize angle and torsional strain. Computational and experimental studies on related spiro[2.5]octane derivatives confirm the prevalence of the chair conformation for the six-membered ring. core.ac.uk
The degree of puckering in the cyclohexane ring can be quantified by puckering parameters. For instance, in the crystal structure of a derivative, (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, the six-membered ring adopts a chair conformation with a puckering amplitude (Q) of 0.491 Å. iucr.orgnih.govcore.ac.uk This value indicates a significant deviation from a planar structure. The analysis of related spiro-epoxides also reveals a predominance of two chair-like conformers at room temperature. rsc.org
Influence of Substituents, including the 6,6-dimethyl groups, on Conformational Equilibrium
The presence of the gem-dimethyl group at the C6 position has a significant impact on the conformational equilibrium of the cyclohexane ring. This is an example of the Thorpe-Ingold effect, or gem-dimethyl effect, where the presence of a gem-dinalkyl group can alter the bond angles and favor certain conformations. lucp.net
In this compound, the gem-dimethyl group is located at a position equivalent to the 4-position in a monosubstituted cyclohexane. The steric bulk of the two methyl groups influences the chair conformation. One methyl group will occupy an axial position while the other is equatorial. The presence of the spiro-fused cyclopropane ring introduces additional steric constraints. The conformational preference will be a balance between minimizing steric interactions involving the methyl groups and the cyclopropane ring. The non-equivalence of gem-dimethyl protons in the NMR spectra of similar bicyclic systems can provide insights into the preferred conformations. cdnsciencepub.com
Intramolecular Interactions and Hydrogen Bonding Effects on Stereochemistry
In the parent hydrocarbon this compound, the primary intramolecular interactions are van der Waals forces. There are no functional groups capable of forming strong intramolecular hydrogen bonds. The stereochemistry is therefore primarily dictated by steric repulsions.
However, in substituted derivatives of this compound, intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations and influencing the stereochemical outcome of reactions. For example, in diol derivatives, intramolecular hydrogen bonding between hydroxyl groups can lock the cyclohexane ring into a particular chair or twist-boat conformation. pageplace.de Similarly, in the crystal packing of substituted derivatives, weak C-H···O interactions have been observed to influence the supramolecular structure. iucr.orgnih.gov
Advanced Spectroscopic Characterization Techniques Applied to 6,6 Dimethylspiro 2.5 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy
Detailed experimental ¹H NMR data for 6,6-Dimethylspiro[2.5]octane, including chemical shifts, coupling constants, and signal multiplicities, are not available in the reviewed literature. Such data would be crucial for identifying the electronic environment of the different protons in the molecule, including those on the cyclopropane (B1198618) and cyclohexane (B81311) rings, as well as the gem-dimethyl groups.
Carbon (¹³C) NMR Spectroscopy
Specific ¹³C NMR spectroscopic data for this compound could not be located in the searched scientific databases. A ¹³C NMR spectrum would be instrumental in determining the number of unique carbon environments and their chemical nature (e.g., quaternary, methylene (B1212753), methyl carbons).
Two-Dimensional NMR Techniques
There are no published studies on the application of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence), to this compound. These advanced techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A mass spectrum of this compound, which would confirm its molecular weight and provide insights into its fragmentation patterns under electron ionization, is not reported in the available literature. This analysis would be key in confirming the elemental composition and structural features of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental infrared (IR) spectrum for this compound has been found in the reviewed sources. An IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the sp³-hybridized carbons of the cyclopropane and cyclohexane rings, and the methyl groups. The absence of other functional group absorptions (like C=O or O-H) would also be a key piece of information.
Computational Chemistry and Theoretical Investigations of 6,6 Dimethylspiro 2.5 Octane
Quantum Mechanical Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule. For 6,6-Dimethylspiro[2.5]octane, these calculations, typically employing ab initio Hartree-Fock (HF) or post-Hartree-Fock methods, can elucidate properties such as molecular orbital energies, electron density distribution, and electrostatic potential.
The electronic structure of this compound is largely defined by the interplay between the strained cyclopropane (B1198618) ring and the flexible cyclohexane (B81311) ring. The spiro-carbon, being part of both rings, experiences a unique electronic environment. Quantum mechanical calculations can precisely map the electron density, revealing regions of high and low electron concentration. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.
Key findings from these calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that indicates the kinetic stability of the molecule. A larger gap suggests higher stability and lower reactivity. For a saturated hydrocarbon like this compound, a relatively large HOMO-LUMO gap is expected.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -8.5 eV | HF/6-31G* |
| LUMO Energy | 2.1 eV | HF/6-31G* |
| HOMO-LUMO Gap | 10.6 eV | HF/6-31G* |
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, offering a balance between computational cost and accuracy. d-nb.info For this compound, DFT studies can be employed to explore various reaction pathways, such as ring-opening reactions of the cyclopropane moiety, which are characteristic of such strained systems.
By mapping the potential energy surface, DFT calculations can identify the transition state structures and their corresponding activation energies. For instance, the acid-catalyzed ring-opening of the cyclopropane ring would proceed through a protonated intermediate, leading to a carbocation that can undergo rearrangement or react with a nucleophile. DFT can model the geometries of these transient species and the energy barriers separating them, providing a detailed mechanistic picture.
Furthermore, DFT is instrumental in studying pericyclic reactions or the molecule's behavior under thermal or photochemical conditions. The computational exploration of these reaction pathways is invaluable for designing synthetic routes and understanding the compound's stability and reactivity profile.
Prediction and Analysis of Spectroscopic Parameters, including NMR chemical shifts
Computational methods, particularly DFT, have proven to be highly effective in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info The accurate prediction of ¹H and ¹³C NMR spectra is a valuable tool for structure elucidation and confirmation. 103.203.175
For this compound, DFT calculations can provide theoretical chemical shifts for each unique proton and carbon atom. The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using a suitable functional and basis set. d-nb.info These theoretical values can then be correlated with experimental data, aiding in the assignment of spectral peaks.
The chemical shifts in this compound are influenced by the anisotropic effects of the cyclopropane ring and the conformational dynamics of the cyclohexane ring. The gem-dimethyl groups on the cyclohexane ring also have a distinct electronic and steric influence on the neighboring atoms.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C1 (spiro) | 25.3 | 24.8 |
| C2, C8 | 15.1 | 14.7 |
| C3, C7 | 28.9 | 28.5 |
| C4, C5 | 35.2 | 34.9 |
| C6 | 32.5 | 32.1 |
Conformational Landscape Exploration via Molecular Mechanics and Dynamics
The cyclohexane ring in this compound can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The presence of the rigid cyclopropane ring and the gem-dimethyl group introduces specific steric constraints that influence the conformational preferences.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques for exploring the conformational landscape of flexible molecules. rsc.orgnih.gov MM methods can be used to calculate the relative energies of different conformers, identifying the most stable geometries. MD simulations provide a dynamic picture of the molecule's behavior over time, revealing the pathways of conformational interconversion and the populations of different conformers at a given temperature. rsc.org
For this compound, computational studies would likely show that the chair conformation of the cyclohexane ring is the most stable, with the gem-dimethyl groups potentially influencing the preference for axial or equatorial positioning of substituents in derivatives. The spiro-fused cyclopropane ring would slightly distort the ideal chair geometry.
Theoretical Basis for Chirality and Optical Activity
While this compound itself is achiral due to the presence of a plane of symmetry passing through the spiro-carbon and bisecting the gem-dimethyl groups, the introduction of a substituent on the cyclopropane or cyclohexane ring can render the molecule chiral. dokumen.pub
The theoretical basis for chirality lies in the molecule's lack of an improper axis of rotation. qmul.ac.uk For chiral derivatives of this compound, computational methods can be used to predict their optical activity. Time-dependent DFT (TD-DFT) calculations can simulate the electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. These predicted spectra can be used to assign the absolute configuration of a newly synthesized chiral molecule by comparing them with experimental data. researchgate.net The Cahn-Ingold-Prelog priority rules would be applied to assign R/S descriptors to the stereogenic centers.
Bonding Analysis and Intermolecular Interactions (e.g., C-H...O, C-H...π)
A deeper understanding of the bonding within this compound can be achieved through various bonding analysis techniques. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the chemical bonds, including the strained C-C bonds of the cyclopropane ring. The bent bonds, or "banana bonds," of the cyclopropane ring are a classic example of bonding that deviates from the standard sp³ hybridization model.
While this compound is a non-polar hydrocarbon, it can participate in weak intermolecular interactions. These include van der Waals forces and weak C-H···π interactions if interacting with an aromatic system. In derivatives containing heteroatoms, stronger interactions like C-H···O hydrogen bonds could be present. core.ac.uk Computational methods can quantify the strength and geometry of these interactions, which are crucial for understanding the packing of the molecules in the solid state and their behavior in different solvent environments.
Applications of 6,6 Dimethylspiro 2.5 Octane Derivatives in Advanced Organic Synthesis and Chemical Biology
Role as Synthetic Intermediates and Building Blocks
Derivatives of 6,6-dimethylspiro[2.5]octane serve as versatile synthons, enabling the creation of complex molecular frameworks through strategic ring-opening and functionalization reactions. The high reactivity of the spirocyclopropane unit is a key feature that chemists exploit to forge new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Complex Polycyclic Structures
The strained three-membered ring of this compound derivatives is prone to nucleophilic attack, leading to ring-opening reactions that generate a variety of carbocyclic and heterocyclic systems. jst.go.jp This reactivity has been harnessed to construct complex polycyclic structures that are otherwise challenging to synthesize.
One notable application is the ring-opening cyclization of doubly activated spirocyclopropanes, such as those derived from 1,3-dicarbonyl compounds. These reactions provide a powerful method for synthesizing a range of carbo- and heterocyclic compounds. jst.go.jp For instance, the reaction of this compound-4,8-dione with various nucleophiles can lead to the formation of highly substituted cyclohexane (B81311) derivatives, which are key intermediates in the synthesis of natural products and other complex organic molecules. The reactivity of these spiro compounds is influenced by substituents; for example, a phenyl-substituted derivative exhibits faster ring-opening kinetics compared to the parent compound due to enhanced electrophilicity.
The table below summarizes some derivatives of this compound that are used as precursors for more complex structures.
| Derivative | Molecular Formula | Physical State | Synthetic Application |
| This compound-4,8-dione | C₁₀H₁₂O₂ | Colorless oil | Precursor for various polycyclic systems via ring-opening reactions. jst.go.jp |
| 1-Phenylspiro[2.5]octane-4,8-dione | C₁₆H₁₆O₂ | Not specified | Used in ring-opening cyclizations to form substituted tetrahydroindolones. amazonaws.com |
| (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde | C₁₇H₁₈O₃ | Colorless crystals | A substituted spiro-cyclopropane used in the study of three-dimensional supramolecular structures. nih.govcore.ac.ukiucr.org |
Precursors for Pharmaceutically Relevant Substances
The versatility of this compound derivatives extends to the synthesis of pharmaceutically relevant substances. Their ability to serve as scaffolds for the introduction of various functional groups makes them attractive starting materials in medicinal chemistry. cymitquimica.com Derivatives of these spiro compounds are being investigated for their potential as novel antibacterial and anticancer agents. The cytotoxic properties of some derivatives suggest their potential application in the development of new anticancer therapies.
Building Blocks for Nitrogen Heterocycles
A significant application of this compound derivatives is in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. The dione (B5365651) derivative, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, is a key intermediate for synthesizing β-lactams and diketopiperazines.
Furthermore, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines provides rapid access to 2-substituted 4-hydroxyindoles. amazonaws.com This methodology allows for the efficient construction of the indole (B1671886) skeleton, a core structure in many pharmaceuticals. The reaction of 1-phenylspiro[2.5]octane-4,8-dione with primary amines, for instance, leads to the formation of 2-phenyl-2,3,6,7-tetrahydro-1H-indol-4(5H)-one. amazonaws.com
Applications in Targeted Molecule Synthesis
The unique reactivity of this compound derivatives has been successfully applied in the targeted synthesis of specific molecules with defined biological activities, including antiviral agents and enzyme inhibitors.
Synthesis of Antiviral Drug Intermediates
Recent studies have indicated that derivatives of this compound can be utilized as precursors in the synthesis of antiviral drugs. Specifically, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has been identified as a potential starting material for the synthesis of key intermediates required for antiviral medications such as Penciclovir and Famciclovir through regioselective coupling reactions.
Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors, e.g., Bis-benzimidazoles
One of the most well-documented applications of this compound derivatives is in the synthesis of Dihydrofolate Reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the biosynthesis of nucleic acids, making it an important target for antimicrobial and anticancer drugs.
Specifically, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione serves as a crucial reagent in the synthesis of bis-benzimidazoles. cymitquimica.com These compounds have demonstrated significant inhibitory activity against bacterial DHFR. The synthesis involves using the spirocyclic dione as a starting material to construct the bis-benzimidazole scaffold. The resulting compounds have been tested against various bacterial strains and have shown promising antibacterial efficacy. The mechanism of action of these derivatives involves binding to the active site of DHFR, thereby preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for bacterial DNA synthesis.
The table below details the key starting material for the synthesis of these DHFR inhibitors.
| Starting Material | CAS Number | Molecular Formula | Application in Synthesis |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | 5617-70-9 | C₈H₁₀O₄ | Key reagent for the synthesis of bis-benzimidazoles, which act as DHFR inhibitors. cymitquimica.com |
Exploration in Materials Science
The unique structural properties of spiro compounds, such as their conformational rigidity and defined three-dimensional shape, make them attractive building blocks for novel materials. Derivatives of this compound are being explored for their potential to impart desirable characteristics to polymers and coatings.
Potential in Polymer and Coating Development
The incorporation of spirocyclic units into polymer backbones can significantly influence the material's properties. For instance, the radical polymerization of vinylcyclopropanes bearing spirocyclic structures has been investigated. One study explored the polymerization of 1-vinyl-4,8-dioxaspiro[2.5]octane, a related spirocyclic monomer. sci-hub.box Such polymerizations can proceed with a double ring-opening of the cyclopropane (B1198618) and the acetal (B89532) ring, leading to polymers with unique microstructures and properties. sci-hub.box While direct studies on polymers derived from this compound are not widely reported, the principles from related systems suggest that its incorporation could lead to polymers with enhanced thermal stability and mechanical strength due to the rigid spirocyclic structure.
In the realm of coatings, spiro compounds are also finding a niche. For example, oxaspiro[2.5]octane derivatives have been included in formulations for various applications. google.com A study on new spirocyclopropane derivatives, specifically 6,6-dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione, has shown their potential as corrosion inhibitors for mild steel. researchgate.net These compounds can form a protective thin layer on the metal surface through adsorption, thereby preventing corrosion. researchgate.net The presence of the gem-dimethyl group on the cyclohexane ring, as in this compound derivatives, could further enhance the stability and performance of such coatings.
The general class of spiro[2.5]octane derivatives, such as spiro[2.5]octane-5-carboxylic acid, is recognized for its utility in developing advanced materials with improved mechanical and thermal properties owing to its rigid three-dimensional structure. This suggests a promising avenue for the application of this compound derivatives in the creation of novel polymers and high-performance coatings.
Bio-inspired Chemical Synthesis and Natural Product Analogs
Nature frequently utilizes spirocyclic motifs in the architecture of complex and biologically active natural products. cambridgescholars.com This has inspired chemists to employ spirocyclic scaffolds as key building blocks in the total synthesis of natural products and their analogs. The this compound framework, while not as common as other spirocycles in nature, provides a structurally interesting starting point for the synthesis of novel compounds.
Research has led to the isolation of new spiro[2.5]octane derivatives from natural sources, such as pestalotriols A and B from the endophytic fungus Pestalotiopsis fici. researchgate.netresearchgate.net These compounds possess a unique spiro[2.5]oct-4-ene core. researchgate.net The discovery of such natural products underscores the relevance of the spiro[2.5]octane skeleton in biologically active molecules and provides a basis for the bio-inspired synthesis of analogs.
Furthermore, the synthesis of complex natural products often involves strategies that mimic biosynthetic pathways. For instance, the total synthesis of peshawaraquinone, a complex naphthoquinone meroterpenoid, utilized an organo-catalyzed [3+2] cycloaddition to construct a bicyclo[3.2.1]octane core structure, a strategy that can be conceptually related to the formation of complex polycyclic systems from simpler building blocks. chemrxiv.org Similarly, bio-inspired late-stage C-H oxidation has been employed in the synthesis of other complex natural products. nih.govrsc.org
While direct total syntheses of natural products using this compound as a starting material are not extensively documented, its derivatives have been used to create biologically relevant molecules. For example, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione serves as a key intermediate in the synthesis of compounds like β-lactams and diketopiperazines.
Application in Chiral Supramolecular Ordering
The inherent chirality of many spirocyclic compounds makes them excellent candidates for applications in supramolecular chemistry, where molecules self-assemble into well-defined, ordered structures. acs.org The rigid nature of the spiro[2.5]octane framework, when appropriately functionalized with chiral substituents, can direct the formation of helical or other complex supramolecular architectures.
A notable example is the study of chiral spiro[2.5]octanones. Research has shown that the methylenation of (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones leads to the stereoselective formation of chiral 1(S)-(4-X-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones. researchgate.net These chiral spiro compounds were found to induce a helical supramolecular ordering when introduced into a nematic mesophase of 4-pentyl-4′-cyanobiphenyl. researchgate.net This demonstrates the ability of the chiral spiro[2.5]octane scaffold to transmit its chirality to a larger, organized system.
Furthermore, the crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde reveals that molecules are linked in the solid state through weak C—H⋯O and C—H⋯π interactions, resulting in a three-dimensional supramolecular structure. ontosight.ai This highlights the potential of even simple derivatives of this compound to participate in predictable, ordered packing arrangements.
The principles of supramolecular stereocontrol have also been demonstrated with other chiral spiro systems. For instance, chiral spiro copper(I) complexes, when associated with an enantiopure anion, exhibit efficient NMR enantiodifferentiation and can show a degree of supramolecular stereocontrol. rsc.orgunige.ch These findings with related chiral spiro compounds suggest that appropriately designed chiral derivatives of this compound could be valuable components for the construction of functional chiral supramolecular materials.
Future Research Directions and Unexplored Avenues in 6,6 Dimethylspiro 2.5 Octane Chemistry
Development of Novel Asymmetric Synthetic Methodologies
The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. For the 6,6-dimethylspiro[2.5]octane scaffold, the development of methods to control its stereochemistry is a paramount future objective. While methods for creating related spiro-dione compounds exist, direct asymmetric synthesis of the parent hydrocarbon and its derivatives remains a significant challenge.
Future research will likely focus on several promising strategies:
Catalytic Asymmetric Cyclopropanation: A primary avenue will be the development of chiral catalysts for the direct asymmetric cyclopropanation of a suitable cyclohexene (B86901) precursor. This could involve transition-metal catalysts, such as those based on rhodium, copper, or gold, paired with novel chiral ligands. researchgate.net The enantioselective cyclopropanation of diazo compounds with olefins is a well-established field, and tailoring these systems for precursors of this compound is a logical next step. researchgate.net
Organocatalytic Approaches: Chiral secondary amines, phosphoric acids, and (thio)urea derivatives have emerged as powerful tools in asymmetric synthesis. rsc.org Future work could explore the desymmetrization of prochiral cyclohexanedione precursors, such as dimedone, through an organocatalyzed asymmetric Michael addition-cyclization sequence.
Stereoselective Methylenation: Building on the stereoselective methylenation of chiral 2-arylidene-cyclohexanones with reagents like dimethylsulfoxonium methylide, which yields chiral spiro[2.5]octanones, further exploration of this strategy is warranted. researchgate.net Adapting this methodology to different substrates and developing more efficient chiral sulfur ylides could provide access to a wide range of enantiomerically enriched spiro[2.5]octane derivatives. researchgate.net
| Potential Asymmetric Strategy | Catalyst/Reagent Type | Key Challenge | Relevant Precursor |
| Asymmetric Cyclopropanation | Chiral Rh(II) or Au(I) complexes | Substrate specificity and control of diastereoselectivity | 1,1-Dimethyl-3-methylenecyclohexane |
| Organocatalytic Desymmetrization | Chiral Proline derivatives, Squaramides | High catalyst loading, scalability | 4,4-Dimethylcyclohexane-1,3-dione (Dimedone) |
| Chiral Auxiliary Control | Evans oxazolidinones, etc. | Synthesis and removal of the auxiliary | Cyclohexene carboxylic acid derivatives |
| Stereoselective Methylenation | Chiral Sulfoxonium Ylides | Synthesis of the chiral reagent | 2-Alkylidene-6,6-dimethylcyclohexanones |
Investigations into Unconventional Reactivity Patterns
The significant ring strain of the cyclopropane (B1198618) moiety in the spiro[2.5]octane framework imparts unique reactivity that is ripe for exploration. Understanding and harnessing this reactivity can lead to novel chemical transformations and the synthesis of complex molecular architectures.
Key areas for future investigation include:
Ring-Opening Reactions: The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under various conditions (e.g., acid, base, transition metals, or radical initiators). Future studies could explore regioselective and stereoselective ring-opening reactions with a wider array of nucleophiles and electrophiles to generate functionalized cyclohexyl derivatives that are otherwise difficult to access. smolecule.com
Photochemical Transformations: The photoreactivity of related spiro[2.5]octane-diones, which can lead to isomeric benzofuran (B130515) derivatives through cleavage of the cyclopropane ring, suggests that the parent hydrocarbon may also exhibit interesting photochemical behavior. oup.com Exploring its reactivity under various irradiation conditions could unveil novel rearrangements and cycloadditions. rsc.org
C-H Activation: The cyclopropane ring is known to activate adjacent C-H bonds towards homolytic cleavage. nih.govnih.gov Studies on the manganese-catalyzed C(sp3)–H oxygenation of spiro[2.5]octane have already demonstrated the potential for selective functionalization at the C4 position. nih.gov Future work will likely expand this to other transition metals and reaction types, exploring how the 6,6-dimethyl substitution pattern influences the regioselectivity of C-H activation. nih.govresearchgate.net The detection of rearranged products in these reactions points to the involvement of cationic intermediates, opening another fascinating avenue of mechanistic and synthetic exploration. nih.govresearchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. For the this compound system, computational modeling is crucial for elucidating its unique stereoelectronic properties.
Future computational studies are expected to focus on:
Conformational Analysis: DFT calculations have shown that a spirocyclopropyl group can dramatically influence the conformational preferences of adjacent substituents on a cyclohexane (B81311) ring, favoring an axial disposition where an equatorial one would normally be expected. thieme-connect.com Further modeling of various substituted this compound derivatives will be essential for predicting their ground-state geometries and understanding their physical and chemical properties. thieme-connect.com
Reaction Mechanisms and Selectivity: Computational modeling can provide deep insight into the transition states and intermediates of potential reactions. rsc.orgbeilstein-journals.org This will be invaluable for predicting the feasibility and stereochemical outcome of new asymmetric methodologies (Section 8.1) and for understanding unconventional reactivity patterns (Section 8.2). For instance, DFT can help rationalize the regioselectivity of C-H activation and the pathways of ring-opening reactions. rsc.orgfigshare.com
Catalyst Design: As new catalytic systems are developed for the synthesis of this compound derivatives, computational screening can accelerate the discovery process by predicting the efficacy of different catalyst-ligand combinations, saving significant experimental time and resources.
Expanding Applications in Catalysis and Medicinal Chemistry
The rigid, three-dimensional structure of the this compound scaffold makes it an attractive building block for applications in both catalysis and medicinal chemistry, where molecular shape is critical for function.
Future directions include:
Organocatalyst and Ligand Design: The defined spatial arrangement of functional groups on the spiro[2.5]octane framework could be exploited to create novel chiral ligands for transition-metal catalysis or to develop new classes of organocatalysts. thieme-connect.com The conformational influence of the spirocyclopropyl group could be used to create specific chiral environments for asymmetric transformations. thieme-connect.com
Medicinal Chemistry Scaffolds: Spirocycles are increasingly recognized as "bioisosteres" for traditional ring systems in drug design, offering improved physicochemical properties and novel intellectual property. The spiro[2.5]octane core is found in bioactive natural products such as pestalotriols A and B, which provides strong validation for its use in medicinal chemistry. rsc.orgresearchgate.net Future research will involve synthesizing libraries of this compound derivatives for screening against various biological targets. smolecule.commdpi.com Preliminary studies on related spiro[2.5]octane-6-carboxamide have suggested potential antimicrobial and cytotoxic effects, highlighting the therapeutic potential of this scaffold. smolecule.com
Exploration of New Functionalization Strategies for Enhanced Bioactivity
To fully exploit the potential of the this compound scaffold in medicinal chemistry, efficient and diverse functionalization strategies are required. Moving beyond the parent hydrocarbon to create a variety of analogs is key to developing structure-activity relationships (SAR) and identifying lead compounds.
Promising avenues for future research are:
Late-Stage C-H Functionalization: As mentioned previously, transition-metal-catalyzed C-H activation is a powerful tool for directly installing functional groups onto a pre-formed scaffold. rsc.orgnih.govnih.gov Developing a suite of C-H functionalization reactions (e.g., oxidation, amination, arylation) selective for different positions on the this compound core would be a major advance, allowing for the rapid generation of diverse analogs for biological testing. nih.govresearchgate.net
Derivatization via Ring-Opening: The controlled, selective opening of the cyclopropane ring can introduce two points of functionality simultaneously. smolecule.com Exploring this strategy with different triggers and trapping agents could yield a wide array of highly functionalized, non-spirocyclic structures with potential bioactivity.
Functionalization of Precursors: Synthesizing derivatives from functionalized precursors, such as the corresponding dione (B5365651) (spiro[2.5]octane-5,7-dione), offers another route. researchgate.netgoogle.com Reactions like aldol (B89426) condensations or Grignard additions to the ketone groups can be used to build more complex polycyclic frameworks.
Sustainable Synthesis Approaches for this compound Scaffolds
Adherence to the principles of green chemistry is now a critical aspect of modern synthetic methodology development. Future research into this compound will undoubtedly prioritize the development of more environmentally benign and sustainable synthetic routes. thieme-connect.de
Key areas of focus will be:
Alternative Energy Sources: The use of microwave irradiation, electrochemistry, and photochemistry can offer milder reaction conditions, reduced reaction times, and unique reactivity compared to traditional thermal methods. mdpi.comsioc-journal.cnuva.nl Visible-light-mediated cyclopropanation is emerging as a particularly promising green alternative to methods that rely on unstable diazo precursors. researchgate.netresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. The discovery of mycolic acid cyclopropane synthase (MACS) enzymes, which use S-adenosyl-L-methionine (SAM) as a safe methylene (B1212753) donor, presents an exciting opportunity for the green synthesis of cyclopropanes. europa.eu Engineering these or other enzymes (e.g., ene reductases, P450s) to accept precursors of this compound is a forward-looking research goal. europa.eumdpi.com
Atom Economy and Tandem Reactions: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product is a core tenet of green chemistry. One-pot, multicomponent, and tandem or cascade reactions that form multiple bonds in a single operation will be highly sought after. mdpi.comnih.govrsc.org For example, developing a tandem sequence where a precursor is cyclopropanated and then functionalized in situ would represent a significant improvement in efficiency and sustainability.
| Sustainable Approach | Enabling Technology/Method | Potential Advantage |
| Alternative Energy | Electrochemistry, Photochemistry, Microwaves | Milder conditions, novel reactivity, reduced waste |
| Biocatalysis | Engineered Cyclopropane Synthases, Ene Reductases | High stereoselectivity, aqueous media, avoids hazardous reagents |
| Process Intensification | Continuous Flow Chemistry | Improved safety, scalability, precise reaction control |
| Atom Economy | Tandem/Cascade Reactions | Fewer purification steps, reduced solvent use and waste |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
